Ethyl 3,3,3-trifluoro-2-{4-[(1,1,1,3,3,3-hexafluoro-2-{[(4-methylphenyl)carbonyl]amino}propan-2-yl)amino]phenyl}-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE is a complex organic compound characterized by the presence of multiple fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE involves multiple steps, starting from readily available precursors. One common method involves the enantioselective Friedel–Crafts alkylation of simple phenols and indoles with ethyl 3,3,3-trifluoropyruvate under different reaction conditions . The reaction typically requires specific catalysts and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The presence of multiple fluorine atoms makes it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: A related compound used in similar applications.
Hexafluoroisopropyl methacrylate: Another fluorinated compound with distinct properties.
1,1,1,3,3,3-Hexafluoropropan-2-ol: Known for its use in various chemical reactions.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-[4-({1,1,1,3,3,3-HEXAFLUORO-2-[(4-METHYLPHENYL)FORMAMIDO]PROPAN-2-YL}AMINO)PHENYL]-2-HYDROXYPROPANOATE is unique due to its complex structure, which includes multiple fluorine atoms and functional groups. This complexity provides it with distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C22H19F9N2O4 |
---|---|
Molecular Weight |
546.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-[4-[[1,1,1,3,3,3-hexafluoro-2-[(4-methylbenzoyl)amino]propan-2-yl]amino]phenyl]-2-hydroxypropanoate |
InChI |
InChI=1S/C22H19F9N2O4/c1-3-37-17(35)18(36,20(23,24)25)14-8-10-15(11-9-14)32-19(21(26,27)28,22(29,30)31)33-16(34)13-6-4-12(2)5-7-13/h4-11,32,36H,3H2,1-2H3,(H,33,34) |
InChI Key |
YCKAACXWWYAYLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.